N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride
Overview
Description
“N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1170639-76-5 . It has a molecular weight of 250.75 and its molecular formula is C9H14N2O2S•HCl . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . Its molecular weight is 250.75 and its molecular formula is C9H14N2O2S•HCl .Scientific Research Applications
Microbial Reduction and Chiral Synthesis
A study by Patel et al. (1993) explored the microbial reduction of a related compound, N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, to produce a chiral intermediate. This intermediate is crucial for synthesizing beta-receptor antagonists like d-sotalol. The research demonstrated the potential of using microbial cultures for stereoselective reduction processes in pharmaceutical synthesis, highlighting the relevance of such compounds in developing therapeutics (Patel et al., 1993).
Analytical Chemistry Applications
In the field of analytical chemistry, Gérard-Monnier et al. (1998) utilized methanesulfonic acid, a closely related compound, in a colorimetric assay for lipid peroxidation analysis. This work underlines the utility of sulfonamide derivatives in developing analytical methodologies for biological and chemical research (Gérard-Monnier et al., 1998).
Protein and Peptide Analysis
Simpson et al. (1976) presented a method using 4 N methanesulfonic acid for precise amino acid analysis of proteins and peptides from a single hydrolysate. This technique offers a novel approach to determining the amino acid composition of biomolecules, crucial for understanding their structure and function (Simpson et al., 1976).
Organic Synthesis and Material Science
Research by Sakamoto et al. (1988) highlighted a one-step synthesis method of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides, demonstrating the role of sulfonamide derivatives in facilitating efficient synthetic pathways for heterocyclic compounds. This has implications for materials science and organic chemistry, where such compounds are foundational (Sakamoto et al., 1988).
Safety and Hazards
The safety information available indicates that “N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
N-[2-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJUYHHRCHDNHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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